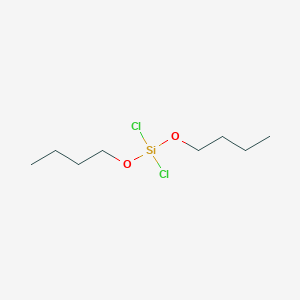
5-Ethylpicolinonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
- Copolymer Synthesis : 5-Ethylpicolinonitrile is utilized in the synthesis of copolymers. Fijten et al. (2007) synthesized random copolymers of 2-ethyl-2-oxazoline and 2-nonyl-2-oxazoline, studying their physical and mechanical properties (Fijten et al., 2007).
Chemical Synthesis and Reactions
- Coupling Reactions : Edo et al. (1979) researched the coupling reaction of 5-halopyrimidines with olefines, including pyridines and quinolines, in the presence of palladium phosphine complex, which is relevant to the study of 5-Ethylpicolinonitrile (Edo et al., 1979).
Pharmaceutical Applications
- Platinum Complex Chemistry : Quintal et al. (2005) discussed platinum complexes with pyridine-carboxylate ligands, including ethylpicolinate, highlighting their relevance in DNA-DNA and DNA-protein interactions, which may have implications in cancer research (Quintal et al., 2005).
Radiopharmaceutical Research
- Cellular Therapy in Parkinson's Disease : In radiopharmaceutical research, particularly for Parkinson's disease, 5-Ethylpicolinonitrile derivatives have been explored. Kiessling (2014) mentions the use of a derivative, N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide, as a PET radiotracer for targeting transplanted cells in the striatum (Kiessling, 2014).
Organic Chemistry and Synthesis
- Synthesis of Oxazolines : Haupt et al. (2019) demonstrated the synthesis of 5-fluoromethyl-2-oxazolines using a method that involves electrochemistry and hypervalent iodine mediation, which can be linked to the study of 5-Ethylpicolinonitrile (Haupt et al., 2019).
Eigenschaften
IUPAC Name |
5-ethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMNJRGXUWALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466029 | |
| Record name | 5-ethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpicolinonitrile | |
CAS RN |
14178-13-3 | |
| Record name | 5-ethylpicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)


